molecular formula C8H13N3O2 B3202139 1-butyl-5-methyl-3-nitro-1H-pyrazole CAS No. 1020724-13-3

1-butyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3202139
CAS No.: 1020724-13-3
M. Wt: 183.21 g/mol
InChI Key: RAUWPEQKTIMYRO-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its nitro group at the 3-position, a butyl group at the 1-position, and a methyl group at the 5-position. Pyrazole derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

The synthesis of 1-butyl-5-methyl-3-nitro-1H-pyrazole typically involves cyclocondensation reactions. One common method is the reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, the condensation of 3-nitro-2-butanone with butylhydrazine under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysis to enhance yield and selectivity .

Chemical Reactions Analysis

1-Butyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include amino-substituted pyrazoles and various heterocyclic compounds .

Scientific Research Applications

1-Butyl-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and pesticides.

Mechanism of Action

The biological activity of 1-butyl-5-methyl-3-nitro-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

1-Butyl-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

1-butyl-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-10-7(2)6-8(9-10)11(12)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWPEQKTIMYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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